molecular formula C8H8N2O2S B1603450 ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate CAS No. 238749-53-6

ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate

Cat. No.: B1603450
CAS No.: 238749-53-6
M. Wt: 196.23 g/mol
InChI Key: BXACPZGBYFAFIX-UHFFFAOYSA-N
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Description

Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is a chemical compound with the molecular formula C8H8N2O2S . It has a molecular weight of 196.23 . The IUPAC name for this compound is ethyl 4h-pyrrolo[2,3-d]thiazole-5-carboxylate . It appears as a yellow solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1=CC2=C(/N=C\S2)N1 . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 196.23 . The compound should be stored at 0-8 °C .

Scientific Research Applications

Anticancer Activity

Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate and its derivatives have shown promising results in anticancer studies. A novel series of derivatives, prepared using a basic catalyst and microwave irradiation, demonstrated significant anticancer activity against colon carcinoma (HCT-116) and liver carcinoma (HEPG2-1) cell lines, particularly the 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Molluscicidal Properties

Research has indicated that certain thiazolo[5,4-d]pyrimidine derivatives of this compound possess molluscicidal properties. These properties are particularly significant in the context of controlling snails that are intermediate hosts of schistosomiasis, a major parasitic disease (El-bayouki & Basyouni, 1988).

Antibacterial and Antioxidant Activities

Novel derivatives of this compound have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds, synthesized through microwave-assisted processes, have shown potential in combating bacterial infections and oxidative stress (Bhoi, Borad, Pithawala, & Patel, 2016).

Chemosensory Applications

A colorimetric chemosensor based on this compound derivatives has been developed for the recognition of metal ions like Cu2+, Zn2+, and Co2+. This sensor exhibits significant color changes upon interaction with these ions, making it useful in various chemical and environmental applications (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

Spectroscopic and Computational Studies

This compound compounds have been extensively characterized using spectroscopic methods and computational studies. These studies provide insights into the molecular structure, electronic properties, and potential applications in various fields of chemistry and materials science (Haroon et al., 2019).

Safety and Hazards

Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Given the potential pharmacological activities of thiazole derivatives, future research could focus on exploring the biological activities of ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate and its derivatives. This could include in-depth studies on their anticancer activities, mechanism of action, and potential applications in drug development .

Properties

IUPAC Name

ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-12-8(11)5-3-6-7(10-5)9-4-13-6/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXACPZGBYFAFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593442
Record name Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238749-53-6
Record name Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Z)-ethyl 2-azido-3-(thiazol-5-yl)acrylate (9 g, 40.18 mmol) was dissolved in anhydrous toluene (100 mL), and the resulting reaction was allowed to stir for 2 hours at 120° C. The reaction mixture was concentrated and purified by column chromatograph on silica gel eluted with (petrol ether/acetic ester 15:1→10:1→8:1) to give the title compound (5 g, 63.5%) as an yellow solid. LCMS (M+H+) m/z: calcd. 196.03. found 196.9.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
63.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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